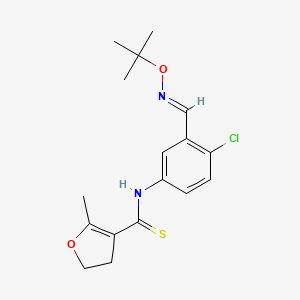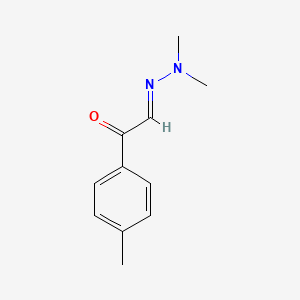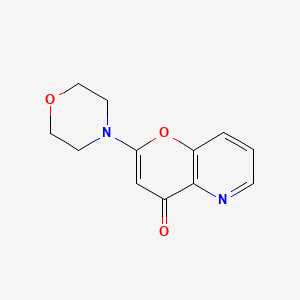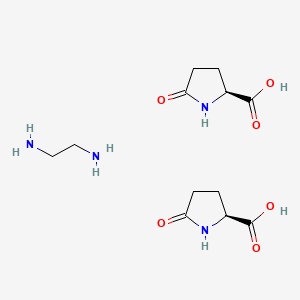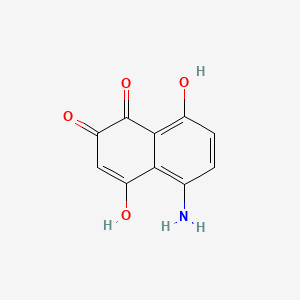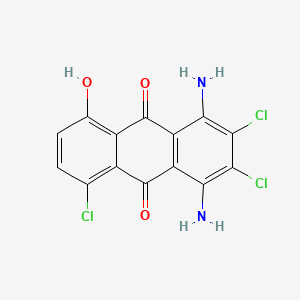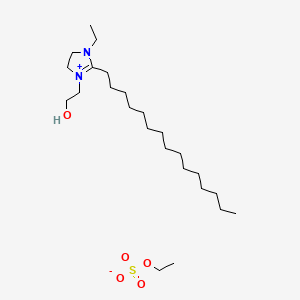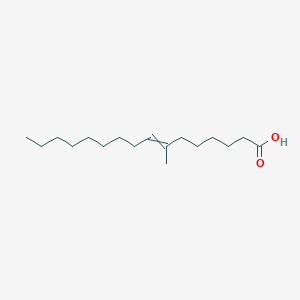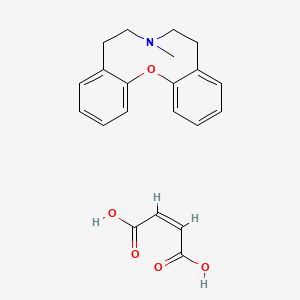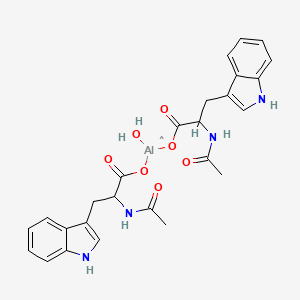
Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium is a coordination compound that involves aluminium and the ligand N-acetyl-DL-tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium typically involves the reaction of aluminium salts with N-acetyl-DL-tryptophan under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then stirred and heated to promote the coordination of the ligand to the aluminium center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ligand in the compound can be substituted with other ligands, resulting in new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying coordination chemistry and the behavior of metal-ligand complexes.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a therapeutic agent.
Industry: The compound may have applications in industrial processes that require specific coordination complexes.
Wirkmechanismus
The mechanism of action of Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium involves its interaction with molecular targets through coordination bonds. The aluminium center coordinates with the ligand, forming a stable complex that can interact with other molecules. The specific pathways and molecular targets involved depend on the context of its application, such as its interaction with biological molecules in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Bis(N-acetyl-DL-tryptophanato-ON,Oalpha)hydroxyaluminium is unique due to its specific coordination with N-acetyl-DL-tryptophan, which imparts distinct chemical properties and potential applications. Compared to other N-acylated amino acid complexes, this compound offers unique opportunities for research and application in various fields.
Eigenschaften
CAS-Nummer |
94482-38-9 |
|---|---|
Molekularformel |
C26H28AlN4O7 |
Molekulargewicht |
535.5 g/mol |
InChI |
InChI=1S/2C13H14N2O3.Al.H2O/c2*1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;;/h2*2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
YRHNXISCZRFHRR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O[Al]OC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


